molecular formula C21H18F2N2O4S2 B2758680 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946345-91-1

2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2758680
CAS RN: 946345-91-1
M. Wt: 464.5
InChI Key: LPWUZUDXWADWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18F2N2O4S2 and its molecular weight is 464.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have explored the synthesis and structural characterization of sulfonamide derivatives, focusing on their potential as intermediates in organic synthesis and pharmaceutical development. For instance, studies have highlighted the syntheses of ring-fluorinated isoquinolines and quinolines via intramolecular substitution, showcasing the utility of sulfonamide moieties in facilitating such transformations (Ichikawa et al., 2006). Similar research has been conducted on synthesizing 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives by cyclocondensation reactions, further emphasizing the role of sulfonamides in synthetic chemistry (Croce et al., 2006).

Catalytic Applications

Sulfonamide derivatives have been investigated for their catalytic applications, particularly in transfer hydrogenation reactions. Research has shown that half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings can serve as efficient catalysts for the transfer hydrogenation of acetophenone derivatives, highlighting the potential of sulfonamide derivatives in catalysis (Dayan et al., 2013).

Pharmacological Activities

The pharmacological evaluation of sulfonamide derivatives has revealed their potential as multi-target agents for inhibiting enzymes such as acetylcholinesterase and carbonic anhydrase. For example, a study on novel polyfluoro substituted pyrazoline type sulfonamides demonstrated significant inhibitory activity against human carbonic anhydrase I and II enzymes and acetylcholinesterase, indicating their potential in therapeutic applications (Yamali et al., 2020).

Antimicrobial and Anti-HIV Activities

Sulfonamide derivatives have also been evaluated for their antimicrobial and anti-HIV activities. Research has shown that certain quinoline-clubbed sulfonamide moieties exhibit notable antimicrobial properties, underscoring the potential of these compounds in addressing infectious diseases. Some compounds have displayed moderate activity against HIV, further broadening the scope of their pharmacological relevance (Pomarnacka & Kornicka, 2001).

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4S2/c22-16-8-11-21(19(23)14-16)30(26,27)24-17-9-10-20-15(13-17)5-4-12-25(20)31(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14,24H,4-5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWUZUDXWADWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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